molecular formula C27H21Cl2N3O4S B11440276 Ethyl 5-cyano-6-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11440276
M. Wt: 554.4 g/mol
InChI Key: IIEMXQQQMSEWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure It is characterized by the presence of various functional groups, including cyano, carbamoyl, sulfanyl, furan, and phenyl groups

Preparation Methods

The synthesis of ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of the cyano, carbamoyl, and sulfanyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens and organometallic compounds.

Scientific Research Applications

ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 5-CYANO-6-({[(2,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include other dihydropyridine derivatives, which may lack one or more of the functional groups present in this compound. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21Cl2N3O4S

Molecular Weight

554.4 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H21Cl2N3O4S/c1-2-35-27(34)24-23(21-9-6-12-36-21)18(14-30)26(32-25(24)16-7-4-3-5-8-16)37-15-22(33)31-20-13-17(28)10-11-19(20)29/h3-13,23,32H,2,15H2,1H3,(H,31,33)

InChI Key

IIEMXQQQMSEWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.